molecular formula C16H19N3OS B5572258 1-Ethyl-3-(4-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea

1-Ethyl-3-(4-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea

Cat. No.: B5572258
M. Wt: 301.4 g/mol
InChI Key: LWLWEDYOWNGGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-(4-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea is a useful research compound. Its molecular formula is C16H19N3OS and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-ethyl-N'-(4-methoxyphenyl)-N-(4-pyridinylmethyl)thiourea is 301.12488341 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and DNA Binding

N-ethyl-N'-(4-methoxyphenyl)-N-(4-pyridinylmethyl)thiourea has been synthesized and characterized through various techniques such as FT-IR, NMR, and mass spectrometry. Computational quantum chemical studies, including DFT analyses, have been performed to understand its properties. This compound has shown potential in molecular docking with DNA, indicating a possible interaction mechanism with biological molecules. The binding energy with DNA was significant, suggesting potential applications in understanding drug-DNA interactions or the design of molecules with specific binding characteristics (Mushtaque et al., 2016).

Antioxidant and Antimicrobial Activity

Research involving the synthesis of thiazolopyrimidine derivatives, including reactions with thiourea, has shown that some of these compounds exhibit moderate to good antioxidant and antimicrobial activities. These findings highlight the potential use of N-ethyl-N'-(4-methoxyphenyl)-N-(4-pyridinylmethyl)thiourea in the development of new antimicrobial and antioxidant agents, given its structural similarity to these active compounds (Youssef & Amin, 2012).

Cytotoxicity and Cell Cycle Analysis

The synthesized thiourea derivative has been evaluated for its cytotoxic nature against various cancer cell lines, including MCF-7. Theoretical and experimental studies have provided insights into its cytotoxic properties, with specific IC50 values observed, indicating its potential as a lead compound in anticancer research. The compound's interaction with DNA and its effect on the cell cycle have been analyzed, offering valuable information for the development of new therapeutic agents (Mushtaque et al., 2016).

Antiparkinsonian Activity

Urea and thiourea derivatives of this compound have been synthesized and evaluated for their antiparkinsonian activity, showing significant effects in haloperidol-induced catalepsy models in mice. These results suggest potential applications in the development of treatments for Parkinson's disease, highlighting the compound's relevance in neurological research (Azam, Alkskas, & Ahmed, 2009).

Properties

IUPAC Name

1-ethyl-3-(4-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-3-19(12-13-8-10-17-11-9-13)16(21)18-14-4-6-15(20-2)7-5-14/h4-11H,3,12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLWEDYOWNGGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=S)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.